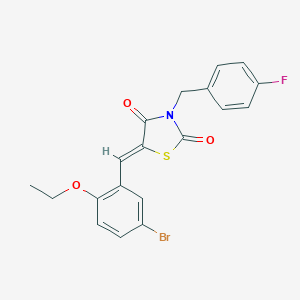![molecular formula C22H19ClN4O4 B302233 Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)
Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate, also known as MCFA, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields, including medicine and agriculture. MCFA is a heterocyclic compound that belongs to the family of benzoates. It has a molecular weight of 510.3 g/mol and a chemical formula of C26H23ClN4O5.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In agricultural studies, this compound has been shown to have insecticidal and herbicidal properties by inhibiting various enzymes and metabolic pathways in pests and weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It is also relatively expensive compared to other compounds used in lab experiments.
Direcciones Futuras
There are several future directions for research on Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate. In medicine, further studies are needed to determine the optimal dosage and administration of this compound for treating cancer and neurodegenerative diseases. In agriculture, further studies are needed to determine the efficacy and safety of this compound as a pesticide and herbicide. Additionally, studies are needed to determine the environmental impact of using this compound in agriculture. Finally, further studies are needed to determine the mechanism of action of this compound and to identify new potential applications for this compound.
Métodos De Síntesis
The synthesis of Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate involves the condensation reaction of 4-chloro-3-nitrobenzoic acid with 5-(2-furyl)-2-hydrazinylidene-2-methyl-4-oxothiazolidine-3-carboxylic acid methyl ester in the presence of sodium methoxide. The resulting product is then treated with methanol and hydrochloric acid to obtain this compound. This synthesis method has been optimized to increase the yield of this compound and reduce the use of hazardous reagents.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate has been studied extensively for its potential applications in medicine and agriculture. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In agriculture, this compound has been studied for its potential use as a pesticide. It has been shown to have insecticidal properties against various pests, including aphids and spider mites. This compound has also been studied for its potential use as a herbicide. It has been shown to inhibit the growth of various weeds, including barnyardgrass and crabgrass.
Propiedades
Fórmula molecular |
C22H19ClN4O4 |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
methyl 4-chloro-3-[5-[(E)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C22H19ClN4O4/c1-13-8-15(12-29-2)18(10-24)21(26-13)27-25-11-16-5-7-20(31-16)17-9-14(22(28)30-3)4-6-19(17)23/h4-9,11H,12H2,1-3H3,(H,26,27)/b25-11+ |
Clave InChI |
FFLCJYJLLGUANN-OPEKNORGSA-N |
SMILES isomérico |
CC1=CC(=C(C(=N1)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl)C#N)COC |
SMILES |
CC1=NC(=C(C(=C1)COC)C#N)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl |
SMILES canónico |
CC1=CC(=C(C(=N1)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)OC)Cl)C#N)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302150.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302153.png)
![methyl 3-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302154.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302155.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)

![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302161.png)
![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302163.png)
![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)

![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)

![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)